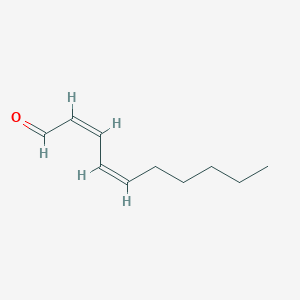
(Z,Z)-2,4-decadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z)-2,4-Decadienal is an organic compound with the molecular formula C10H16O. It is a type of aldehyde characterized by the presence of two conjugated double bonds in the 2 and 4 positions of the carbon chain. This compound is known for its strong, fatty, and citrus-like odor, making it a significant component in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z,Z)-2,4-Decadienal can be synthesized through various methods. One common synthetic route involves the aldol condensation of hexanal with acetaldehyde, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidative cleavage of unsaturated fatty acids or their esters. This process involves the use of oxidizing agents such as ozone or potassium permanganate, followed by reductive work-up to yield the aldehyde. The industrial production methods are optimized for high yield and purity, ensuring the compound’s suitability for use in various applications.
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-2,4-Decadienal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: The conjugated double bonds can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Addition Reactions: Halogens such as bromine or chlorine are used under mild conditions to add across the double bonds.
Major Products Formed
Oxidation: Decanoic acid.
Reduction: 2,4-decadienol.
Addition Reactions: 2,4-dihalodecane derivatives.
Scientific Research Applications
(Z,Z)-2,4-Decadienal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is studied for its role in biological signaling and as a pheromone in certain insect species.
Medicine: Research has explored its potential antimicrobial and antioxidant properties.
Industry: It is a key ingredient in the flavor and fragrance industry, used to impart fatty and citrus notes to various products.
Mechanism of Action
The mechanism by which (Z,Z)-2,4-decadienal exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, binding to receptors and modulating cellular responses. The compound’s aldehyde group is reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby influencing their function.
Comparison with Similar Compounds
Similar Compounds
(E,E)-2,4-Decadienal: Another isomer with similar odor properties but different spatial arrangement of double bonds.
2-Decenal: A related compound with a single double bond, lacking the conjugated system.
Hexanal: A shorter aldehyde with a similar fatty odor but less complexity in its structure.
Uniqueness
(Z,Z)-2,4-Decadienal is unique due to its conjugated diene system, which imparts distinct chemical reactivity and sensory properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
65909-91-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2Z,4Z)-deca-2,4-dienal |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6-,9-8- |
InChI Key |
JZQKTMZYLHNFPL-JPDBVBESSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C/C=O |
Canonical SMILES |
CCCCCC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


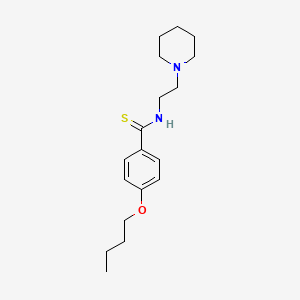

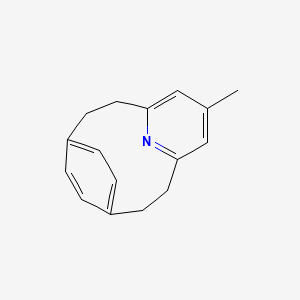
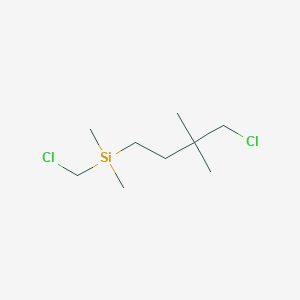
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
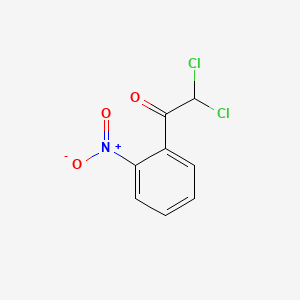
![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
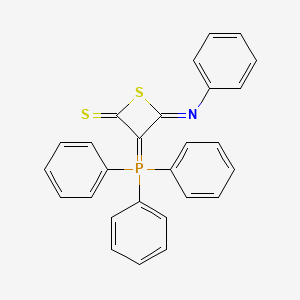
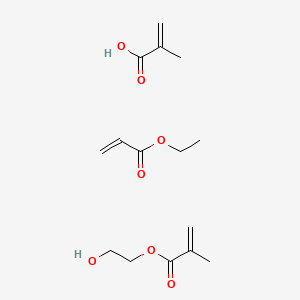
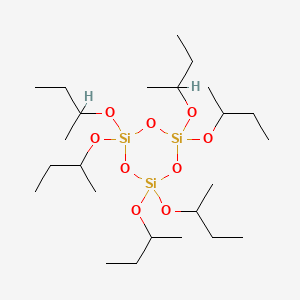

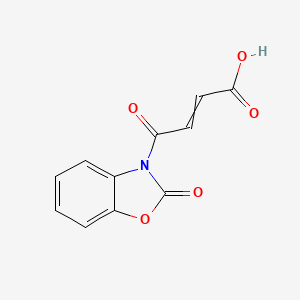

![2-Phenylphenoxathiino[2,3-D][1,3]thiazole](/img/structure/B14477829.png)
